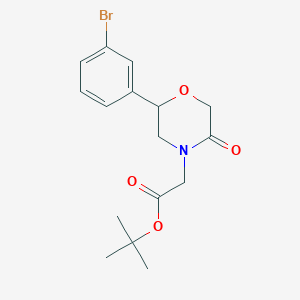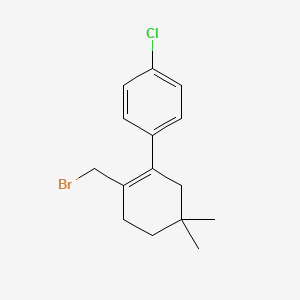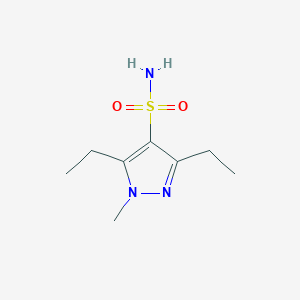
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Also known as DESI, this compound is a sulfonamide derivative that belongs to the pyrazole family. DESI has shown promising results in scientific research, particularly in the field of mass spectrometry imaging. In
Scientific Research Applications
COX-2 Inhibitors
- A study by Penning et al. (1997) involved synthesizing and evaluating a series of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to block cyclooxygenase-2 (COX-2). This research led to the development of celecoxib, a drug in clinical trials for rheumatoid arthritis and osteoarthritis treatment Penning et al., 1997.
Carbonic Anhydrase and Acetylcholinesterase Inhibition
- Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides and evaluated their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. This research suggests the potential of these compounds in developing novel inhibitors for these enzymes Ozmen Ozgun et al., 2019.
Antimicrobial and Antiproliferative Activities
- El‐Emary et al. (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating potential applications in antimicrobial treatments El‐Emary et al., 2002.
- Mert et al. (2014) synthesized pyrazole-sulfonamide derivatives and tested their antiproliferative activities against cancer cell lines, showing promising results for cancer treatment Mert et al., 2014.
Metal Complex Inhibition
- Büyükkıdan et al. (2017) synthesized metal complexes of pyrazole-based sulfonamide and investigated their inhibitory activity on human carbonic anhydrase isoenzymes, revealing potential therapeutic applications Büyükkıdan et al., 2017.
Sulfonamide Derivatives Synthesis
- Komshina et al. (2020) focused on the synthesis of sulfonamide derivatives containing heterocyclic compounds, highlighting their utility as inhibitors of human carbonic anhydrases Komshina et al., 2020.
Antimicrobial and Antitubercular Agents
- Shingare et al. (2022) synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating them as potential antimicrobial and antitubercular agents Shingare et al., 2022.
Novel Synthesis Methods
- Zhu et al. (2013) developed a method for synthesizing highly substituted 4-sulfonyl-1H-pyrazoles, demonstrating a novel approach in the field of organic chemistry Zhu et al., 2013.
properties
IUPAC Name |
3,5-diethyl-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-4-6-8(14(9,12)13)7(5-2)11(3)10-6/h4-5H2,1-3H3,(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDIZQUBZARQMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-diethyl-1-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






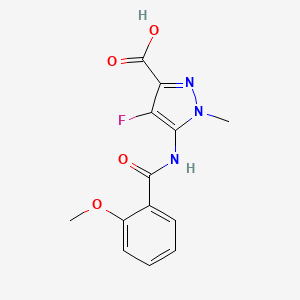
![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)
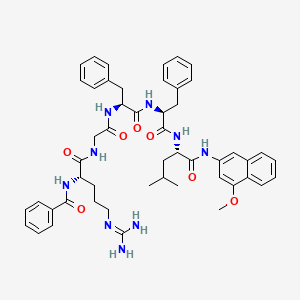
![(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1447992.png)
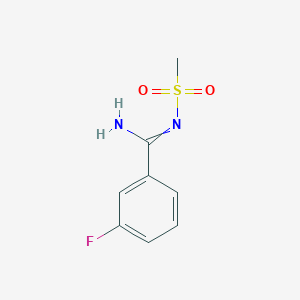
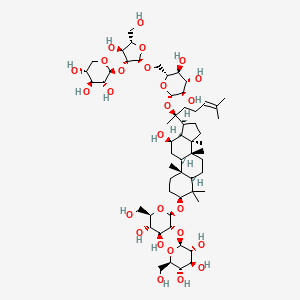
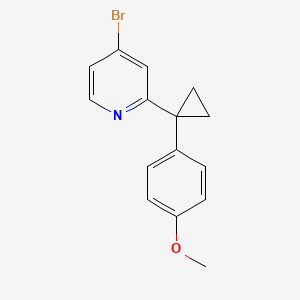
![Methyl 6-({[(4-chloro-3-nitrophenyl)amino]carbonyl}amino)nicotinate](/img/structure/B1447998.png)
